2,7-Dihydroxy-4-trifluoromethylquinoline

Overview

Description

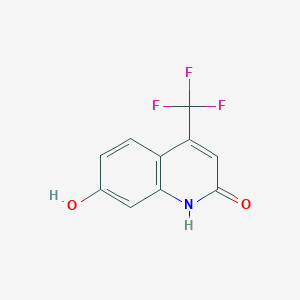

2,7-Dihydroxy-4-trifluoromethylquinoline is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.15 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline backbone with two hydroxy groups at positions 2 and 7 and a trifluoromethyl group at position 4 . The exact 3D structure can be visualized using molecular modeling software .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

Chemical and Biological Significance of Hydroxyquinolines

Metal Ion Detection and Chelation

Hydroxyquinoline derivatives, such as 8-Hydroxyquinoline, have been widely recognized for their ability to chelate metal ions, making them useful in detecting and quantifying metal ions in various environmental and biological contexts (Gupta et al., 2021). This property is significant for research in fields such as analytical chemistry, environmental science, and medicinal chemistry.

Biological Activities and Drug Development

Hydroxyquinolines have demonstrated a range of biological activities, including anti-cancer, anti-viral, anti-microbial, and anti-fungal properties. These activities have spurred research into the development of novel pharmacological agents based on hydroxyquinoline scaffolds for treating various life-threatening diseases (Gupta et al., 2021). The exploration of 2,7-Dihydroxy-4-trifluoromethylquinoline in similar contexts could lead to the discovery of new therapeutic agents.

Excited-State Hydrogen Atom Transfer

Research on hydroxyquinolines, such as 7-hydroxyquinoline, has provided insights into excited-state hydrogen atom transfer (ESHAT) mechanisms, contributing to our understanding of photochemical processes. This knowledge is applicable in the development of photodynamic therapy agents and in designing molecules with specific photophysical properties (Manca et al., 2005).

Antioxidant Activity

The antioxidant properties of hydroxyquinoline derivatives make them candidates for inclusion in formulations aimed at protecting against oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer. Their ability to scavenge free radicals can be leveraged in the development of antioxidant supplements or drugs (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

7-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(16)14-8-3-5(15)1-2-6(7)8/h1-4,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGSNZIBWDMNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419820 | |

| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73496-29-4 | |

| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

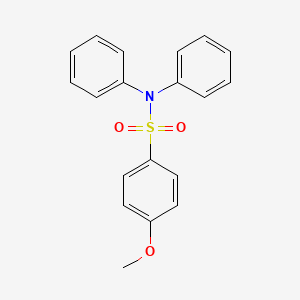

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

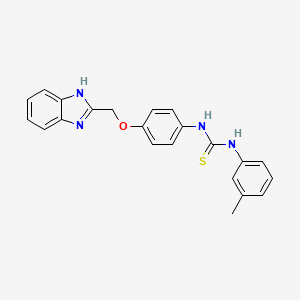

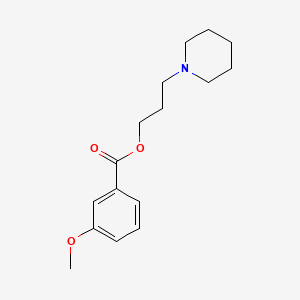

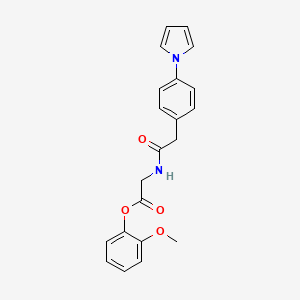

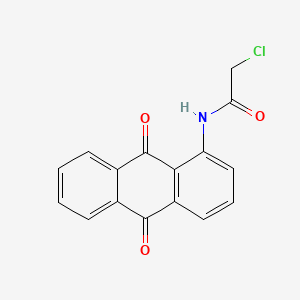

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)

![N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B1623416.png)